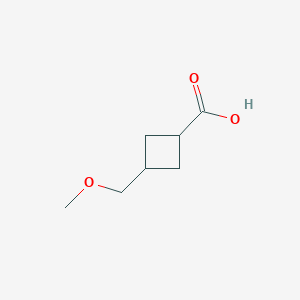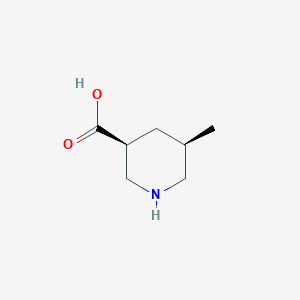
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one, also known as BMPP, is a low-volatility, high-boiling, non-volatile, and thermally stable compound. It has been studied extensively for its potential uses in various scientific applications, including synthesis of drugs, as an additive in cosmetics, and as a catalyst in chemical reactions. BMPP has also been studied for its potential biological and physiological effects on humans and animals.
Aplicaciones Científicas De Investigación
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. This compound has been used as an additive in cosmetics, as a catalyst in chemical reactions, and as a drug synthesis agent. This compound has also been studied for its potential biological and physiological effects on humans and animals.
Mecanismo De Acción
Target of Action
It is known that chalcones, a class of compounds to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . They may act as inhibitors or activators of their target proteins, depending on the specific context .
Biochemical Pathways
Chalcones have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Result of Action
Chalcones have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its low volatility, high boiling point, and thermally stable properties. This compound is also non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility, which can make it difficult to dissolve in organic solvents.
Direcciones Futuras
The potential future directions for (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis, cosmetics, and chemical reactions. Additionally, further research should be done to determine the optimal concentrations and durations of this compound exposure to maximize its beneficial effects. Finally, research should be done to determine the safety and efficacy of this compound in humans and animals.
Métodos De Síntesis
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one can be synthesized by a number of methods, including the Grignard reaction, Wittig reaction, and the Ullmann reaction. The Grignard reaction involves the reaction of a Grignard reagent, such as magnesium or zinc, with an organic halide to form a substituted alkene. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to produce an alkene. The Ullmann reaction involves the reaction of an aryl halide with an organometallic compound, such as a Grignard reagent, to produce an aryl ether. All of these methods have been used to synthesize this compound.
Propiedades
IUPAC Name |
(E)-1,3-bis(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPAQMKLQXTEO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)





